molecular formula C18H19Br B12539372 1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene CAS No. 660437-82-1

1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene

Cat. No.: B12539372
CAS No.: 660437-82-1
M. Wt: 315.2 g/mol
InChI Key: OTTIRPZICFBJQK-UHFFFAOYSA-N
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Description

1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a 2-(4-tert-butylphenyl)ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene typically involves the bromination of 4-[2-(4-tert-butylphenyl)ethenyl]benzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as alkyl or aryl groups, through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its role in drug discovery and development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism. The first step involves the formation of a sigma complex, followed by the loss of a proton to regenerate the aromatic system. This mechanism is crucial for understanding the reactivity and selectivity of the compound in various chemical transformations .

Comparison with Similar Compounds

    1-Bromo-4-tert-butylbenzene: Shares the bromobenzene core but lacks the ethenyl group.

    1-Bromo-4-(phenylethynyl)benzene: Contains a phenylethynyl group instead of the 2-(4-tert-butylphenyl)ethenyl group.

    1-Bromo-2,4,6-tri-tert-butylbenzene: Features multiple tert-butyl groups, leading to increased steric hindrance.

Uniqueness: 1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene is unique due to the presence of both the bromine atom and the 2-(4-tert-butylphenyl)ethenyl group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and material science.

Properties

CAS No.

660437-82-1

Molecular Formula

C18H19Br

Molecular Weight

315.2 g/mol

IUPAC Name

1-bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene

InChI

InChI=1S/C18H19Br/c1-18(2,3)16-10-6-14(7-11-16)4-5-15-8-12-17(19)13-9-15/h4-13H,1-3H3

InChI Key

OTTIRPZICFBJQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br

Origin of Product

United States

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